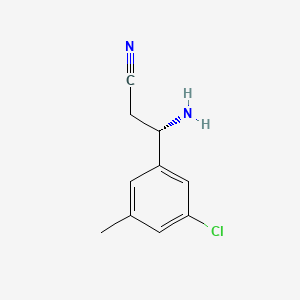

(3S)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile

Description

(3S)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile (CAS: 1212870-04-6) is a chiral nitrile compound with a molecular formula of C₁₀H₁₁ClN₂ and a molecular weight of 194.66 g/mol . It features a stereogenic center at the 3-position, where an amino group (–NH₂) and a substituted phenyl ring (5-chloro-3-methylphenyl) are attached.

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-chloro-5-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11ClN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m0/s1 |

InChI Key |

HCZQJCZSQSSAIN-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)Cl)[C@H](CC#N)N |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-3-methylbenzaldehyde and an appropriate amine.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Nitrile Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction of the nitrile group will produce primary amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: May serve as a building block for biologically active compounds.

Medicine: Potential precursor for pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (3S)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of (3S)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile, we compare it with three closely related analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations

In contrast, the 4-chloro-2-fluorophenyl analog (CAS: 1213518-58-1) combines halogens at adjacent positions, which may increase electrophilicity but reduce metabolic stability, contributing to its discontinuation in commercial catalogs . The 5-bromo-2-chlorophenyl derivative (CAS: 754214-90-9) exhibits higher molecular weight due to bromine substitution, likely influencing solubility and bioavailability .

Synthetic Accessibility :

- The general synthesis route for such nitriles involves nucleophilic addition to glycal or rhamnal derivatives under reflux conditions, as described in . However, substituent-specific modifications (e.g., bromine vs. chlorine) require tailored reaction conditions to avoid side reactions .

Commercial and Research Relevance: The discontinuation of the 4-chloro-2-fluorophenyl analog suggests challenges in scalability or biological performance, whereas the 5-bromo-2-chlorophenyl variant remains available, possibly due to niche applications in halogen-rich drug design .

Research and Application Gaps

While structural analogs share a common nitrile-amine backbone, their pharmacological profiles remain underexplored in public literature. For example:

- Antiviral Potential: highlights the synthesis of related nitriles as intermediates for antiviral agents, but specific data on the target compound’s efficacy are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.